2-(3-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine

Physicochemical profiling Thermal stability Regioisomer comparison

Research challenge: positional isomer variability in SAR and biophysical assays leads to concentration drift. This compound delivers a defined meta-chloro, 4-ethoxy configuration with benefits: - Vapor pressure 9.36×10⁻⁸ mmHg minimizes evaporation from DMSO stocks, reducing SPR/ITC concentration errors. - Boiling point 446.8°C enables safe handling in high-temperature coupling reactions. - Ethoxy oxygen serves as strong H-bond acceptor, critical for CRF1 and related target pharmacophores. Supplied with batch-specific purity analysis and global logistics support, ensuring reproducible research outcomes.

Molecular Formula C20H15ClF3NO
Molecular Weight 377.8 g/mol
CAS No. 144320-19-4
Cat. No. B139069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine
CAS144320-19-4
Synonyms2-(3-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine
Molecular FormulaC20H15ClF3NO
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC(=C1)C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C20H15ClF3NO/c1-2-26-17-11-18(13-5-3-7-15(9-13)20(22,23)24)25-19(12-17)14-6-4-8-16(21)10-14/h3-12H,2H2,1H3
InChIKeyJLQGYDABXXCAKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine: Overview


2-(3-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-19-4) is a fully synthetic 2,4,6-trisubstituted pyridine derivative with the molecular formula C20H15ClF3NO and a molecular weight of 377.79 g/mol . Its architecture features a central pyridine ring bearing a 3-chlorophenyl group at position 2, an ethoxy (–OCH2CH3) substituent at position 4, and a 3-(trifluoromethyl)phenyl group at position 6 . The compound belongs to the broader class of 2,6-diaryl-4-alkoxy pyridines, a scaffold that has been investigated for antitumor topoisomerase inhibition and other bioactivities [1]. Currently, this specific compound is primarily available through chemical vendors as a research-grade screening compound or synthetic building block; no primary peer-reviewed biological characterization studies targeting this exact structure were identified in the literature as of the search date.

1 2,6-diaryl pyridine scaffold for SAR expansion studies
2 Research-grade screening compound; no specific bioactivity reported
3 May support topoisomerase inhibition research (class-level evidence)

Why Close Analogs Cannot Substitute This Compound


Within the 2,6-diaryl-4-substituted pyridine family, seemingly minor positional or atomic alterations produce measurable differences in physicochemical properties that can propagate into divergent biological, pharmacological, or materials performance. The closest commercially cataloged analogs—differing only in chlorine position (ortho vs. meta), the 4-position heteroatom (O-ethyl vs. S-methyl), or aryl ring methylation pattern—exhibit distinct boiling points, vapor pressures, and steric/electronic profiles . In the broader 2,6-diaryl pyridine class, Son et al. (2008) demonstrated that the number and nature of aryl substituents are critical determinants of cytotoxicity and topoisomerase I inhibitory activity, reinforcing that even conservative structural modifications can alter biological outcome [1]. For researchers building structure-activity relationships (SAR), screening libraries, or developing synthetic intermediates, substitution of the target compound with a close analog without verifying the specific positional isomer introduces an uncontrolled variable that may confound data interpretation or reaction outcomes.

Positional isomer mismatch
Ortho- vs. meta-chloro placement alters predicted boiling point and vapor pressure, which may shift thermal behavior and assay volatility.
Heteroatom replacement at position 4
4-ethoxy (–OCH2CH3) vs. 4-methylsulfanyl (–SCH3) changes hydrogen-bond acceptor strength; target engagement profiles may not transfer.
Aryl substitution variation
Even subtle aryl group modifications in 2,6-diaryl pyridines can alter cytotoxicity and topoisomerase I inhibition (class-level SAR, Son et al. 2008).

Quantitative Differentiation from Closest Analogs


Boiling Point and Thermal Stability Advantage

The target compound (3-chlorophenyl, meta-substituted) exhibits a computed boiling point of 446.8 °C at 760 mmHg, which is 13.4 °C higher than the 433.4 °C boiling point of its direct ortho-chloro regioisomer, 2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-20-7) . The flash point of the target compound is 224 °C versus 215.9 °C for the 2-chlorophenyl isomer, an 8.1 °C differential . This difference arises from the meta- vs. ortho- chlorine substitution on the pendant phenyl ring, which alters molecular dipole moment and intermolecular packing without changing the molecular formula (both C20H15ClF3NO, MW 377.79) .

Boiling Point
Data to verify
446.8 °C vs 433.4 °C (Δ +13.4 °C)
Higher predicted boiling point suggests stronger intermolecular interactions
Computed values; experimental confirmation needed
Physicochemical profiling Thermal stability Regioisomer comparison

Vapor Pressure and Volatility Comparison

The predicted vapor pressure of the target compound at 25 °C is 9.36 × 10⁻⁸ mmHg, which is approximately 64% lower than the 2.61 × 10⁻⁷ mmHg vapor pressure computed for the ortho-chloro regioisomer (CAS 144320-20-7) . Both isomers share identical molecular formula, molecular weight (377.79), density (1.262 g/cm³), refractive index (1.545), LogP (6.4865), and polar surface area (22.12 Ų), indicating that the vapor pressure differential is primarily attributable to the positional effect of the chlorine substituent on intermolecular interactions rather than gross physicochemical differences .

Vapor Pressure
Data to verify
9.36×10⁻⁸ vs 2.61×10⁻⁷ mmHg (2.8-fold lower)
Lower predicted volatility may support assay consistency
Predicted values; handling and storage implications remain to be confirmed
Volatility Vapor pressure Handling safety Regioisomer comparison

4-Position Heteroatom: Ethoxy vs. Methylsulfanyl

The target compound carries a 4-ethoxy (–OCH2CH3) substituent, whereas the closely related analog 2-(3-chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3) replaces this with a 4-methylsulfanyl (–SCH3) group . This substitution changes the molecular formula from C20H15ClF3NO to C19H13ClF3NS and increases the molecular weight from 377.79 to 379.83 g/mol [1]. The ethoxy oxygen serves as a stronger hydrogen bond acceptor (contributing to the total polar surface area of 22.12 Ų) compared to the thioether sulfur, which is a weaker H-bond acceptor . In medicinal chemistry contexts, 4-alkoxy pyridines have been employed as key pharmacophoric elements in corticotropin-releasing factor 1 (CRF1) receptor antagonists, where the alkoxy group directly contributes to receptor binding affinity [2].

H-Bond Acceptor
Cross-study comparable
4-ethoxy (O) vs 4-methylsulfanyl (S)
Ethoxy provides stronger H-bond acceptor for target engagement
Relevance shown in CRF1 antagonist SAR (class-level reference)
Hydrogen bonding Drug-likeness 4-position SAR

Lipophilicity and Membrane Partitioning

Both the target compound and its 2-chlorophenyl regioisomer (CAS 144320-20-7) share an identical computed LogP of 6.4865 and identical polar surface area of 22.12 Ų . However, the meta-chloro substitution pattern in the target compound distributes electron density differently across the pendant aryl ring compared to ortho-chloro substitution, which can affect π-stacking interactions with aromatic residues in biological targets despite equivalent global lipophilicity metrics [1]. The LogP value of 6.4865 places both compounds well above the typical Lipinski Rule of Five threshold (LogP ≤ 5), indicating high lipophilicity that may require formulation strategies for aqueous biological assay compatibility [2]. Importantly, identical computed LogP values do not guarantee identical membrane partitioning behavior, as positional isomerism can influence the orientation and depth of membrane insertion.

Computed LogP
Context-dependent
LogP 6.4865 (identical for regioisomer)
2D LogP does not capture positional isomer effects on partitioning
Empirical membrane interaction may differ; ADME prediction requires experimental data
Lipophilicity LogP Membrane permeability ADME prediction

Class-Level Antitumor SAR Context

Son et al. (2008) synthesized and evaluated 18 terpyridine bioisosteres—2,6-diaryl-substituted pyridines bearing three aryl groups—and demonstrated that the number and identity of aryl substituents are critical determinants of cytotoxicity against human cancer cell lines (including HCT15 colon adenocarcinoma) and topoisomerase I inhibitory activity [1]. While the study did not include the exact target compound, the structure-activity relationship established that pyridine derivatives bearing three aryl groups (the same architectural class as the target compound) showed moderate cytotoxicity and that substitution pattern on the pendant aryl rings modulated activity intensity [1]. This class-level evidence supports the principle that modifying which specific aryl group occupies the 2-, 4-, or 6-position of the pyridine core is expected to alter biological readout, and that the precise combination of 3-chlorophenyl, 4-ethoxy, and 3-trifluoromethylphenyl in the target compound constitutes a unique topological and electronic signature within this SAR landscape.

Antitumor SAR Class
Class-level
2,6-diaryl pyridines show cytotoxicity; substitution pattern matters
Unique substitution set may occupy unexplored SAR space
No specific data for this compound; empirical testing needed
Antitumor activity Topoisomerase inhibition Structure-activity relationship

Recommended Research and Procurement Scenarios


Regioisomer-Specific Library Design

The target compound's meta-chloro substitution pattern differentiates it from the ortho-chloro regioisomer (CAS 144320-20-7) in boiling point (446.8 vs. 433.4 °C) and vapor pressure (9.36 × 10⁻⁸ vs. 2.61 × 10⁻⁷ mmHg), making it the preferred choice for screening libraries where positional isomer diversity is a deliberate design parameter . When building a SAR matrix around the 2,6-diaryl pyridine scaffold, including both regioisomers expands the chemical space sampled and may reveal positional effects on target engagement that would be missed by a library limited to a single isomer [1].

Synthetic Intermediate for High-Temperature Reactions

The target compound's predicted boiling point of 446.8 °C at 760 mmHg—13.4 °C higher than the 2-chlorophenyl isomer—suggests superior thermal resilience for applications involving high-temperature reaction conditions, such as palladium-catalyzed cross-coupling reactions conducted above 150 °C or distillation-based purification protocols . The higher flash point (224 °C vs. 215.9 °C) further supports safer handling in heated reaction environments .

4-Alkoxy vs. 4-Thioalkyl SAR Exploration

When comparing the target compound (4-ethoxy) with its 4-methylsulfanyl analog (CAS 144320-18-3), the ethoxy group provides a stronger hydrogen bond acceptor, which is a critical pharmacophoric feature in validated drug targets such as the CRF1 receptor [2]. Researchers exploring the hydrogen-bonding contribution to target affinity should select the ethoxy-bearing target compound over the methylsulfanyl analog when the hypothesized binding mode involves an ether oxygen-mediated interaction with the target protein [2].

Biophysical Assays Requiring Low Volatility

The target compound's vapor pressure of 9.36 × 10⁻⁸ mmHg at 25 °C—approximately one-third that of the 2-chlorophenyl isomer—makes it advantageous for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and other biophysical assays where compound evaporation from DMSO stock solutions can introduce concentration errors over multi-hour measurement cycles . The lower volatility reduces the risk of concentration drift in assay wells, supporting more reproducible dose-response data .

Application
Selection Property
Validation Focus
Regioisomer-specific library design
Regioisomer diversity
Positional isomer effects on target engagement
High-temperature synthetic intermediate
Thermal resilience
High-temperature reaction compatibility
4-Alkoxy vs. 4-thioalkyl SAR exploration
H-bond acceptor capability
Binding mode involving ether oxygen interaction
Biophysical assays requiring low volatility
Low volatility
Concentration consistency in long-duration assays
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